molecular formula C18H20ClN3O3S B2592593 N-(3-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2319805-47-3

N-(3-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2592593
CAS RN: 2319805-47-3
M. Wt: 393.89
InChI Key: ZXNVIQBCAADNHR-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H20ClN3O3S and its molecular weight is 393.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Receptor Studies

One primary area of research involving similar compounds is the study of molecular interactions with cannabinoid receptors. For instance, analogs of this compound have been analyzed for their ability to bind to cannabinoid receptors, providing insights into the development of receptor antagonists and agonists. These studies are crucial for understanding the pharmacological effects of cannabinoids and developing targeted therapies for various conditions. The research conducted on SR141716, a potent and selective antagonist for the CB1 cannabinoid receptor, illustrates the importance of molecular interactions in drug development. This research has led to the development of unified pharmacophore models for CB1 receptor ligands, aiding in the discovery of new therapeutic agents (J. Shim et al., 2002).

Synthesis and Characterization

The synthesis and characterization of novel pyrazole derivatives represent another vital research avenue. These studies involve the creation of compounds with potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. For example, research on the synthesis, spectral characterization, and X-ray crystal structure studies of pyrazole derivatives has contributed significantly to the chemical understanding of such compounds and their potential therapeutic applications. These synthesized compounds are characterized by their unique molecular structures, which are crucial for their biological activities (K. Kumara et al., 2018).

Potential Therapeutic Uses

Research into compounds similar to N-(3-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide also explores their potential therapeutic uses. This includes studies on their anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the therapeutic potential of these compounds, providing a foundation for future drug development (A. Rahmouni et al., 2016).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-11-14(19)5-3-6-15(11)20-18(23)17-13-4-2-7-16(13)21-22(17)12-8-9-26(24,25)10-12/h3,5-6,12H,2,4,7-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNVIQBCAADNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

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